molecular formula C13H11N5O2S B1451531 2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid CAS No. 1189749-59-4

2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid

Cat. No. B1451531
M. Wt: 301.33 g/mol
InChI Key: OZSLFMOWJYFHOP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-triazole ring, a phenyl ring, an amino group, and a thiazole ring attached to a carboxylic acid. Compounds with these functional groups are often involved in various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as NMR and MS analysis are often used to establish the structures of such compounds .

Scientific Research Applications

Microwave-Enhanced Synthesis of 1,2,4-Triazole Derivatives

Researchers have developed an efficient microwave-enhanced synthesis method for 3-substituted-6-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, demonstrating advantages such as short reaction times and high yields. This method involves synthesizing 3-substituded-4-amino-5-mercapto-1,2,4-thiazoles from carboxylic acids and 1,3-dianimothiourea under solvent-free and catalyst-free conditions, followed by reactions with benzoyl chloride to produce the triazolo thiadiazoles (Zhao Gui-fang, 2008).

Synthesis and Biological Applications of Imidazo[2,1-b]-1,3,4-thiadiazoles

A study presented the synthesis of 2-amino-5-(2-aryl-2H-1,2,3-triazol-4-yl)-1,3,4-thiadiazoles and their derivatives, revealing moderate antimicrobial activity against several microorganisms, including Staphylococcus aureus and Escherichia coli. These compounds were synthesized through a reaction of 2-aryl-2H-1,2,3-triazole-4-carboxylic acids with thiosemicarbazide, followed by subsequent reactions with phenacyl bromides (K. Atta et al., 2011).

Novel Fused [1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazol Derivatives

Research highlights the synthesis of novel 3-[6-(4-substituted phenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-ylmethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives. The synthesis involved a multi-step reaction sequence starting from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, with the structures of the compounds confirmed by various spectral data (K. Nagaraju et al., 2013).

Antimicrobial Potency of 1,2,4-Triazole[3,4-b][1,3,4]Thiadiazoles

A study reported the synthesis of a new series of 6-(aryl/heteryl)-3-(5-methyl-1-phenyl-1H-4-pyrazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles showing significant antimicrobial activity. The synthesis process involved the reaction of 4-amino-5-(5-methyl-1-phenyl-1H-4-pyrazolyl)-4H-1,2,4-triazol-3-yl-hydrosulfide with POCl(3) and aryl/heteryl carboxylic acid, with the compounds displaying marked inhibition of bacterial and fungal growth (C. Sanjeeva Reddy et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. Some compounds with similar structures have been found to exhibit cytotoxic effects .

Future Directions

Future research could focus on exploring the biological activities of this compound and optimizing its structure to develop more selective and potent molecules .

properties

IUPAC Name

2-[4-(1,2,4-triazol-1-ylmethyl)anilino]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S/c19-12(20)11-6-21-13(17-11)16-10-3-1-9(2-4-10)5-18-8-14-7-15-18/h1-4,6-8H,5H2,(H,16,17)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSLFMOWJYFHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NC3=NC(=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid
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2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid
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2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid

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